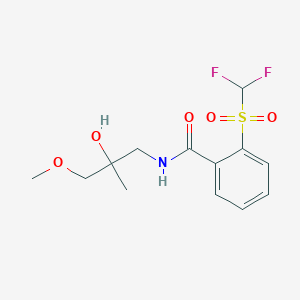

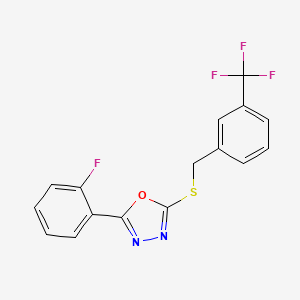

![molecular formula C22H24N6O4 B2480889 Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate CAS No. 898648-75-4](/img/structure/B2480889.png)

Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from base compounds through intermediates to the final molecule. For example, indenopyrazoles, which share a similar complex structure, are synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process. This method has demonstrated promise in producing compounds with significant antiproliferative activity toward human cancer cells without impacting antimicrobial and antimalarial activities at certain concentrations (Hidemitsu Minegishi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class, including X-ray crystallography, reveals details about the arrangement of atoms, molecular geometry, and potential disorder in the structure due to flexible groups. For instance, the structure of a related molecule, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, was determined, highlighting the cis orientation of equivalent fragments containing the triazene moieties and significant conjugations within these moieties (S. Moser et al., 2005).

Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Activities : Research has explored the synthesis of various derivatives, including compounds related to Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate, for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Tubulin Polymerization Inhibition

- Tubulin Polymerization Inhibition : A compound structurally similar to this compound, identified through MorphoBase and ChemProteoBase profiling, has demonstrated significant antiproliferative activity towards human cancer cells. This activity is attributed to its ability to inhibit tubulin polymerization (Minegishi et al., 2015).

Cancer Cell Targeting and Cytotoxicity

- Cancer Cell Targeting : Research involving morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, which are structurally related to this compound, has shown these compounds to accumulate at high levels in B16 melanoma cells and exhibit higher cytotoxicity compared to p-boronophenylalanine (Jin et al., 2018).

Antibacterial Evaluation

- Antibacterial Evaluation : The synthesis of novel compounds bearing resemblance to this compound has been conducted, with some showing mild to moderate activity against both gram-positive and gram-negative bacteria (Soliman et al., 2023).

Gastroprokinetic Activity

- Gastroprokinetic Activity : Research on similar compounds has explored their potential in gastroprokinetic activity. The molecular superimposition studies have indicated that the structural positioning of certain groups is crucial for activity (Kalo et al., 1995).

Anti-Inflammatory and Analgesic Agents

- Anti-Inflammatory and Analgesic Agents : Novel derivatives, related in structure to this compound, have been synthesized and screened as cyclooxygenase-1/ cyclooxygenase-2 inhibitors, displaying significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Imaging in Parkinson's Disease

- Imaging in Parkinson's Disease : A compound structurally related to this compound has been synthesized for potential use in positron emission tomography (PET) imaging of LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been found to have various biological effects , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name |

methyl 4-[[4-(3-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-30-18-5-3-4-17(14-18)24-21-25-20(26-22(27-21)28-10-12-32-13-11-28)23-16-8-6-15(7-9-16)19(29)31-2/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHHCIFKYSJRFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

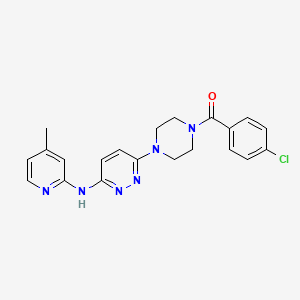

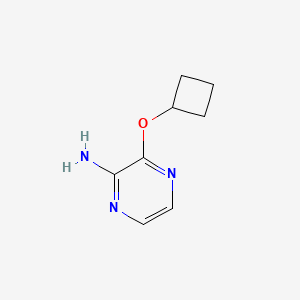

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

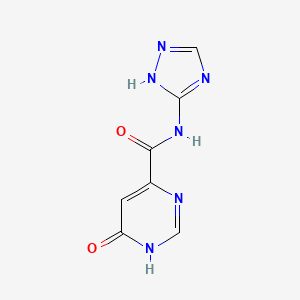

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

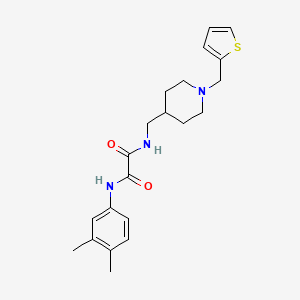

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

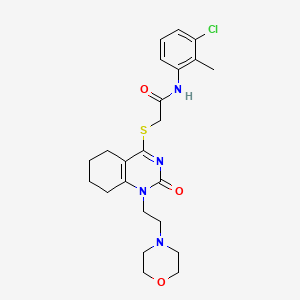

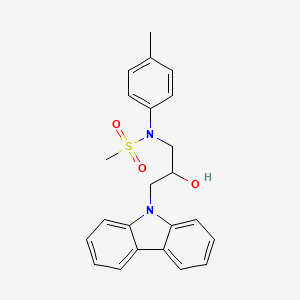

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)